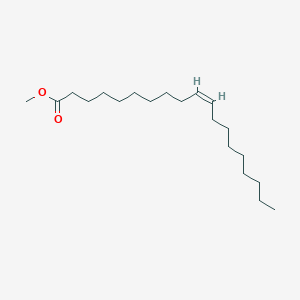
cis-10-Nonadecenoic acid, methyl ester
Vue d'ensemble
Description
“Cis-10-Nonadecenoic acid, methyl ester” is a fatty acid methyl ester . It has been used as a standard for the quantification of cis-nonadecenoic acid in chromatography applications .
Molecular Structure Analysis
The molecular formula of “cis-10-Nonadecenoic acid, methyl ester” is C20H38O2 . The IUPAC name is 10Z-nonadecenoic acid, methyl ester . The InChI code is InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- .Physical And Chemical Properties Analysis
“Cis-10-Nonadecenoic acid, methyl ester” is a liquid . It is soluble in chloroform . The molecular weight is 310.5 .Applications De Recherche Scientifique
Gas Chromatography in Fat Analysis : Alves et al. (2006) studied heptadecenoic acid (17:1), which is similar in structure to cis-10-Nonadecenoic acid, in ruminant fats. They used gas chromatography to analyze milk and intramuscular fat samples, emphasizing the need for accurate isomeric definition in reports on fatty acids in ruminant fat (Alves, Marcelino, Portugal, & Bessa, 2006).
Chromatographic Properties : Gunstone, Ismail, and Jie (1967) reported on the chromatographic properties of cis and trans methyl octadecenoates, which are similar to cis-10-Nonadecenoic acid, methyl ester. Their research could be relevant for understanding the separation and identification of such isomers (Gunstone, Ismail, & Jie, 1967).
Fatty Acid Derivative Analysis : Christie (1988) focused on the equivalent chain lengths of various methyl ester derivatives of fatty acids, including unsaturated fatty acids, which would be applicable to the study of cis-10-Nonadecenoic acid, methyl ester in gas chromatography (Christie, 1988).
Separation of Fatty Acid Isomers : Villegas, Zhao, and Curtis (2010) compared methods for separating cis and trans octadecenoic (18:1) fatty acid isomers, which could inform the separation techniques for similar compounds like cis-10-Nonadecenoic acid, methyl ester (Villegas, Zhao, & Curtis, 2010).
Oxidation Studies : S̀liwiok, Kowalski, and Wasielewska (1972) studied the autoxidation of cis- and trans-9-octadecenoic acid methyl esters. Insights from their research could be applicable to understanding the oxidation behavior of cis-10-Nonadecenoic acid, methyl ester (S̀liwiok, Kowalski, & Wasielewska, 1972).
Skin Permeation Studies : Song, Lau-cam, and Kim (2001) investigated the effects of cis-9-octadecenoic acid (oleic acid) and its derivatives on skin permeation. This research might offer insights into the potential topical applications of cis-10-Nonadecenoic acid, methyl ester (Song, Lau-cam, & Kim, 2001).
Propriétés
IUPAC Name |
methyl (Z)-nonadec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGGWUNSRWUFJ-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-10-Nonadecenoic acid, methyl ester | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



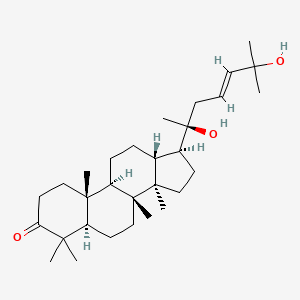
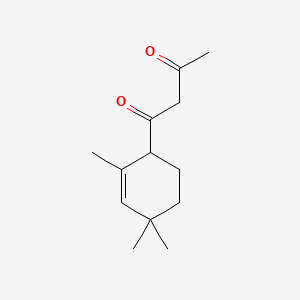
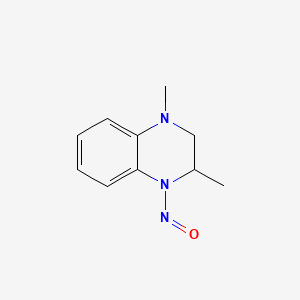
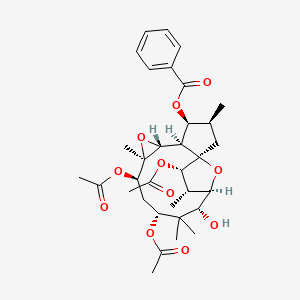
![5-Methoxy-2-methyl-1H-indole-3-acetic acid 4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl ester](/img/structure/B560745.png)
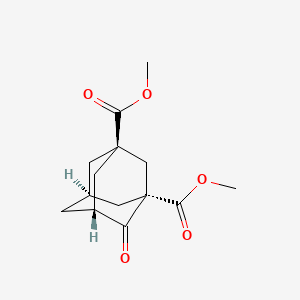
![5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY](/img/structure/B560747.png)

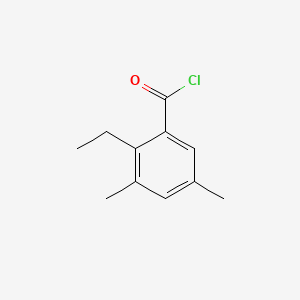
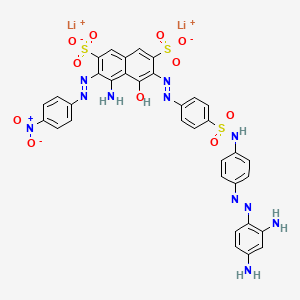
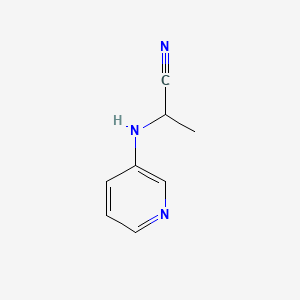
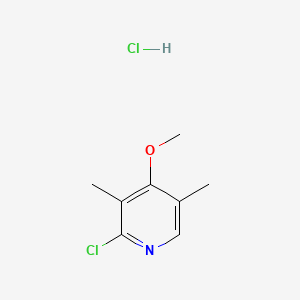
![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)